

Navigating the Solubility Landscape of Pamoic Acid Disodium Salt: A Technical Guide

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Compound of Interest

Compound Name: *Pamoic acid disodium*

Cat. No.: *B11932428*

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For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and their salts is a cornerstone of successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility of **pamoic acid disodium** salt in various organic solvents, equipping you with the critical data and methodologies needed for your research and development endeavors.

Pamoic acid disodium salt, a derivative of pamoic acid, is a key pharmaceutical excipient. It is frequently used to form sparingly soluble salts with active pharmaceutical ingredients (APIs), a technique instrumental in the development of long-acting injectable and other sustained-release drug formulations. This guide delves into its solubility profile, offering both quantitative data and detailed experimental protocols for its determination.

Quantitative Solubility Data

The solubility of **pamoic acid disodium** salt has been determined in several common solvents. The following table summarizes the available quantitative data, providing a clear comparison for formulation scientists.

Solvent	Temperature	Solubility	Molar Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	Not Specified	≥28.6 mg/mL	-	[1][2][3]
Dimethyl Sulfoxide (DMSO)	Not Specified	-	75 mM	[4]
Water	20°C	43 g/L	-	[1][5]
Water	Not Specified	≥18 mg/mL	-	[1][3]
Water	Not Specified	-	100 mM	[4]
Ethanol (EtOH)	Not Specified	Insoluble	-	[1][3]

It is important to note that for some organic solvents, precise quantitative solubility data for the disodium salt of pamoic acid is not readily available in published literature. However, qualitative information and data on the parent compound, pamoic acid, can offer initial guidance. Pamoic acid has been reported to be soluble in N,N-dimethylformamide (DMF) and slightly soluble in methanol.[6] The use of co-solvents, such as ethanol or methanol mixed with water, has been suggested to enhance the solubility of disodium pamoate monohydrate.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount in pharmaceutical development. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials:

- **Pamoic acid disodium salt**
- Selected organic solvents (e.g., DMSO, ethanol, methanol, DMF)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

- **Preparation of Solvent:** Ensure all solvents are of high purity and degassed if necessary.
- **Addition of Excess Solid:** Add an excess amount of **pamoic acid disodium** salt to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Addition of Solvent:** Accurately dispense a known volume of the selected organic solvent into the vial.
- **Equilibration:** Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a specific speed and time to facilitate separation.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved

particles.

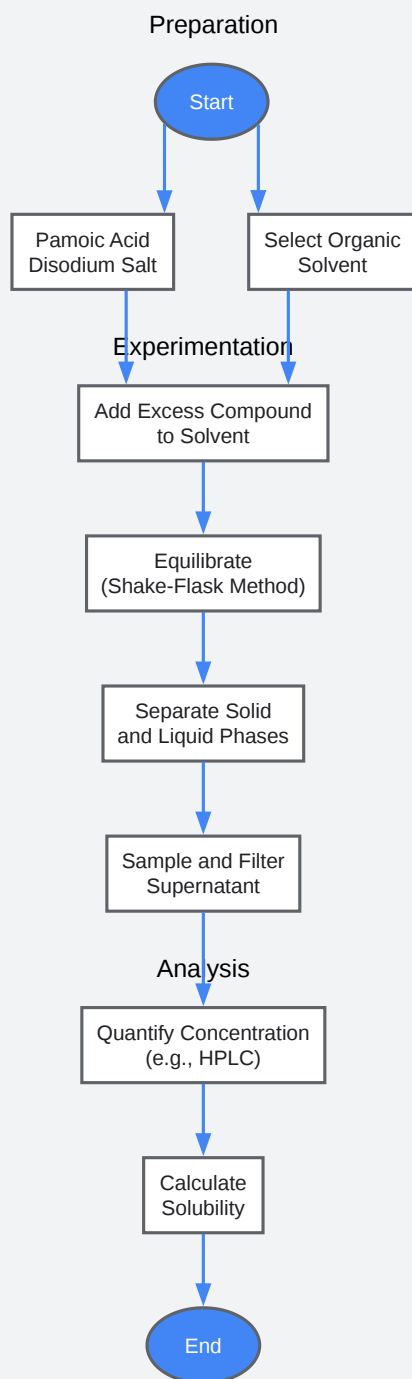
- Dilution (if necessary): Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
- Quantification: Analyze the concentration of **pamoic acid disodium** salt in the diluted sample using a validated analytical method, such as HPLC.
- Calculation: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or mol/L.

This protocol provides a robust framework for determining the equilibrium solubility of **pamoic acid disodium** salt. For regulatory submissions, it is crucial to adhere to guidelines provided by pharmacopeias such as the United States Pharmacopeia (USP).

Visualizing the Solubility Assessment Workflow

To further clarify the process of solubility determination, the following diagram outlines the key steps in a logical workflow.

Workflow for Solubility Assessment of Pamoic Acid Disodium Salt



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Caption: A flowchart illustrating the key stages of determining the solubility of **pamoic acid disodium** salt.

This technical guide provides a foundational understanding of the solubility of **pamoic acid disodium** salt. For any specific application, it is recommended to perform experimental verification of solubility under the precise conditions of your formulation.

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